CCR1 Antagonist Potency: 8-Oxa-2-azaspiro[4.5]decan-3-one-Derived Compound 23p vs. Non-Spirocyclic Analogs
A spirocyclic compound built upon the 8-oxa-2-azaspiro[4.5]decan-3-one scaffold, designated Compound 23p, exhibits potent antagonism of the CCR1 receptor with an IC₅₀ of 4 nM in a human CCR1/HCC-1 chemotaxis assay [1]. This potency is achieved through the precise three-dimensional presentation of key pharmacophoric elements enabled by the spirocyclic core. In contrast, non-spirocyclic or alternative spiro analogs lacking the specific 8-oxa-2-azaspiro[4.5]decan-3-one framework often demonstrate significantly reduced or no measurable activity in this same assay system [1].
| Evidence Dimension | CCR1 antagonism (chemotaxis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (Compound 23p, a derivative of the target scaffold) |
| Comparator Or Baseline | Other non-spirocyclic or alternative spiro compounds (IC₅₀ values not reported or >1000 nM in the patent) |
| Quantified Difference | The target scaffold enables potent activity (<10 nM) while other frameworks are inactive or poorly active. |
| Conditions | Human CCR1 receptor / HCC-1-induced chemotaxis |
Why This Matters
Demonstrates that the 8-oxa-2-azaspiro[4.5]decan-3-one core is a privileged scaffold for achieving sub-10 nM GPCR antagonism, a threshold relevant for lead optimization.
- [1] US Patent Application US20140288043A1 – Spirocyclic compounds as CCR1 antagonists, Example 23p. View Source
